OF-C4-Deg-lin: A Technical Guide to a Spleen-Targeting Ionizable Lipid for RNA Delivery
OF-C4-Deg-lin: A Technical Guide to a Spleen-Targeting Ionizable Lipid for RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-C4-Deg-lin is a novel, degradable ionizable lipid that has emerged as a potent vehicle for the delivery of RNA therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its unique chemical structure, featuring a diketopiperazine core, allows for the efficient encapsulation of nucleic acids into lipid nanoparticles (LNPs). A distinguishing characteristic of OF-C4-Deg-lin-formulated LNPs is their propensity to target the spleen for protein expression, offering a valuable tool for applications requiring delivery to this organ, such as vaccine development and immunotherapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of OF-C4-Deg-lin.
Chemical Structure and Properties
OF-C4-Deg-lin is an ionizable lipid characterized by a central piperazine-2,5-dione ring, which is linked to two identical branched amine head groups. Each of these head groups is further esterified with two linoleic acid tails. The "C4" designation in its name refers to the four-carbon aliphatic chain length of the linker. This specific structural arrangement is crucial for its function in RNA delivery.
Table 1: Chemical and Physical Properties of OF-C4-Deg-lin
| Property | Value | Reference |
| Chemical Formula | C₁₀₀H₁₇₆N₄O₁₀ | [1] |
| Molecular Weight | 1594.5 g/mol | [1] |
| CAS Number | 1853203-01-6 | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in organic solvents like ethanol and DMSO | [2] |
| Storage | Recommended at -20°C for long-term stability | [1] |
Experimental Protocols
The primary application of OF-C4-Deg-lin is in the formulation of lipid nanoparticles for the delivery of RNA. The following protocol is a representative method for the preparation of OF-C4-Deg-lin LNPs encapsulating mRNA using microfluidics, based on established procedures for similar ionizable lipids.
Lipid Nanoparticle Formulation via Microfluidic Mixing
1. Preparation of Stock Solutions:
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Lipid Stock in Ethanol: Prepare a stock solution of OF-C4-Deg-lin, cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and a PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) in absolute ethanol. A common molar ratio for these components is 50:38.5:10:1.5 (ionizable lipid:cholesterol:DSPC:PEG-lipid).
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mRNA Stock in Aqueous Buffer: Dissolve the mRNA cargo in a low pH buffer, such as 50 mM citrate buffer (pH 4.0). The acidic pH ensures the protonation of the ionizable lipid's amine groups, facilitating electrostatic interaction with the negatively charged mRNA backbone.
2. Microfluidic Mixing:
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Utilize a microfluidic mixing device (e.g., a NanoAssemblr).
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Set the flow rate ratio of the aqueous phase to the ethanol phase, typically at 3:1.
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The two solutions are rapidly mixed within the microfluidic channels. The rapid change in solvent polarity causes the lipids to self-assemble around the mRNA, forming LNPs.
3. Dialysis and Concentration:
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Following formulation, the LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a more neutral surface charge for the LNP in a physiological environment.
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The LNP solution can then be concentrated using appropriate methods, such as ultrafiltration.
4. Characterization:
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Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
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RNA Encapsulation Efficiency: Typically measured using a fluorescent dye-based assay (e.g., RiboGreen assay).
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Zeta Potential: Measured to determine the surface charge of the nanoparticles.
In Vitro and In Vivo Performance
OF-C4-Deg-lin has been demonstrated to be a highly effective delivery vehicle for both siRNA and mRNA in vitro. In vivo studies in mice using mRNA encoding for luciferase have shown that LNPs formulated with OF-C4-Deg-lin lead to protein expression predominantly in the spleen. This is a notable deviation from many other ionizable lipids that primarily target the liver.
Table 2: In Vivo Luciferase Expression in Mice with OF-C4-Deg-lin LNPs
| Organ | Percentage of Total Average Radiance |
| Spleen | >85% |
| Liver | Minimal |
| Other Organs | Negligible |
Data extracted from a study involving intravenous administration of luciferase mRNA-LNPs at a 0.75 mg/kg dose in mice.
Visualizations
Experimental Workflow for LNP Formulation and Evaluation
Caption: Experimental workflow for OF-C4-Deg-lin LNP formulation and evaluation.
Cellular Uptake and Endosomal Escape of OF-C4-Deg-lin LNPs
Caption: Mechanism of cellular uptake and endosomal escape of OF-C4-Deg-lin LNPs.
Conclusion
OF-C4-Deg-lin represents a significant advancement in the field of RNA delivery. Its unique chemical structure facilitates the formation of stable LNPs that exhibit a distinct biodistribution profile, with a strong preference for the spleen. This characteristic, combined with its demonstrated efficacy in mediating protein expression, makes OF-C4-Deg-lin a valuable tool for researchers and drug developers working on spleen-targeted therapies and next-generation vaccines. The provided protocols and data serve as a foundational guide for the application of this promising ionizable lipid in preclinical research and development.
